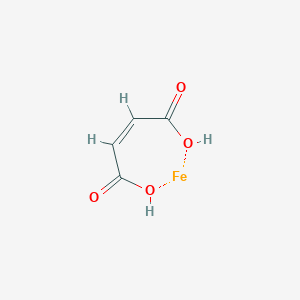
(E)-but-2-enedioic acid;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron fumarate can be synthesized through the reaction of fumaric acid with iron salts. One common method involves dissolving fumaric acid in water and then adding an aqueous solution of iron(II) sulfate. The reaction mixture is stirred and heated to facilitate the formation of iron fumarate, which precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of iron fumarate may involve more efficient and scalable methods. For example, continuous flow reactors can be used to mix fumaric acid and iron salts under controlled conditions, ensuring consistent product quality and yield. Additionally, advanced purification techniques such as crystallization and filtration are employed to obtain high-purity iron fumarate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Iron fumarate undergoes several types of chemical reactions, including:
Oxidation: Iron in the compound can be oxidized from Fe(II) to Fe(III) under certain conditions.
Reduction: The iron center can also be reduced back to Fe(II) from Fe(III).
Substitution: Ligands in the coordination sphere of iron can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using various ligands like phosphines, amines, and other carboxylates.
Major Products Formed
Oxidation: Oxidation of iron fumarate can lead to the formation of iron(III) fumarate.
Reduction: Reduction reactions typically regenerate iron(II) fumarate.
Substitution: Substitution reactions yield new iron complexes with different ligands, potentially altering the compound’s reactivity and applications.
Scientific Research Applications
Iron fumarate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other iron complexes and as a catalyst in various organic reactions.
Biology: Iron fumarate is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: It is explored for its potential use in iron supplementation and treatment of iron-deficiency anemia.
Industry: Iron fumarate is used in the production of pigments, coatings, and as a fortifying agent in food products.
Mechanism of Action
The mechanism of action of iron fumarate involves its ability to release iron ions in biological systems. These iron ions can participate in various biochemical processes, including oxygen transport, electron transfer, and enzyme catalysis. The fumarate moiety can also play a role in metabolic pathways, such as the citric acid cycle, where it is involved in energy production.
Comparison with Similar Compounds
Iron fumarate can be compared with other iron coordination compounds, such as:
Iron citrate: Similar to iron fumarate, iron citrate is used in iron supplementation and has applications in food fortification.
Iron gluconate: Another iron complex used in medicine for treating iron-deficiency anemia.
Iron oxalate: Used in various industrial applications, including as a precursor for synthesizing other iron compounds.
Iron fumarate is unique due to its specific coordination with fumaric acid, which imparts distinct chemical and biological properties. Its stability, solubility, and reactivity make it a valuable compound for various applications.
Properties
CAS No. |
101672-15-5 |
|---|---|
Molecular Formula |
C4H4FeO4 |
Molecular Weight |
171.92 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;iron |
InChI |
InChI=1S/C4H4O4.Fe/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
InChI Key |
OOPLWEDSEDELIX-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)O.[Fe] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















